molecular formula C7H9Li2NO5 B12713331 Dilithium N-acetyl-L-glutamate CAS No. 32093-27-9

Dilithium N-acetyl-L-glutamate

Cat. No.: B12713331
CAS No.: 32093-27-9
M. Wt: 201.1 g/mol
InChI Key: DHNAHXJWGNCUGP-XRIGFGBMSA-L
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Description

Dilithium N-acetyl-L-glutamate is a chemical compound with the molecular formula C7H9Li2NO5 It is a derivative of N-acetyl-L-glutamate, which plays a crucial role in the urea cycle by activating carbamoyl phosphate synthetase I

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dilithium N-acetyl-L-glutamate typically involves the reaction of N-acetyl-L-glutamate with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale. The crystallization process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Dilithium N-acetyl-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like sodium chloride or potassium chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides, while substitution reactions may produce corresponding acetyl-glutamate salts with different cations.

Scientific Research Applications

Dilithium N-acetyl-L-glutamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Dilithium N-acetyl-L-glutamate involves its role as an activator of carbamoyl phosphate synthetase I, an enzyme critical for the urea cycle. By binding to the enzyme, it enhances its activity, facilitating the conversion of ammonia to urea. This process is essential for detoxifying ammonia in the body. The molecular targets include the active sites of the enzyme, and the pathways involved are primarily related to nitrogen metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-L-glutamate: The parent compound, which also activates carbamoyl phosphate synthetase I.

    N-acetyl-L-aspartate: Another acetylated amino acid derivative with different biological functions.

    Lithium salts of other amino acids: Compounds like lithium aspartate and lithium glutamate.

Uniqueness

Dilithium N-acetyl-L-glutamate is unique due to its dual lithium ions, which may confer distinct chemical properties and biological activities compared to its parent compound and other similar derivatives

Properties

CAS No.

32093-27-9

Molecular Formula

C7H9Li2NO5

Molecular Weight

201.1 g/mol

IUPAC Name

dilithium;(2S)-2-acetamidopentanedioate

InChI

InChI=1S/C7H11NO5.2Li/c1-4(9)8-5(7(12)13)2-3-6(10)11;;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/t5-;;/m0../s1

InChI Key

DHNAHXJWGNCUGP-XRIGFGBMSA-L

Isomeric SMILES

[Li+].[Li+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-]

Canonical SMILES

[Li+].[Li+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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